8-Bromo-3-nitro-2(1H)-quinolinone, also known as 8-bromo-4-hydroxy-3-nitro-1H-quinolin-2-one, is a derivative of quinolinone characterized by the presence of a bromine atom and a nitro group at specific positions on the quinoline ring. This compound has the molecular formula and is recognized for its diverse chemical properties and potential biological activities. The structure consists of a bicyclic system with a nitrogen atom in the heterocyclic ring, contributing to its reactivity and ability to form coordination complexes with metals .
The chemical reactivity of 8-bromo-3-nitro-2(1H)-quinolinone is influenced by the presence of the bromine and nitro groups, which can participate in various reactions:
8-Bromo-3-nitro-2(1H)-quinolinone exhibits a range of biological activities that make it a subject of interest in pharmacological research:
The synthesis of 8-bromo-3-nitro-2(1H)-quinolinone can be achieved through several methods:
The unique properties of 8-bromo-3-nitro-2(1H)-quinolinone make it useful in various fields:
Interaction studies involving 8-bromo-3-nitro-2(1H)-quinolinone focus on its behavior with biological targets:
Several compounds share structural similarities with 8-bromo-3-nitro-2(1H)-quinolinone. Below is a comparison highlighting their uniqueness:
Compound Name | Structure Features | Unique Properties |
---|---|---|
7-Bromoquinolin-8-one | Bromine at position 7 | Exhibits different reactivity patterns |
5-Nitroquinoline | Nitro group at position 5 | Primarily studied for its anti-inflammatory effects |
4-Hydroxyquinoline | Hydroxyl group at position 4 | Known for its chelating properties |
6-Bromoquinoline | Bromine at position 6 | Displays distinct antimicrobial activity |
The presence of different functional groups and their positions on the quinoline ring significantly influence the reactivity and biological activity of these compounds, making each unique in its applications and potential uses .
The quinoline nucleus facilitates electrophilic aromatic substitution (EAS) due to its aromatic π-system and nitrogen’s electron-withdrawing effect. Bromination typically occurs at positions activated by substituents. For 8-substituted quinolinones, the nitro group at position 3 deactivates the ring, directing incoming electrophiles to meta positions relative to itself. However, the bromine’s placement at position 8 introduces steric and electronic constraints.
In 8-hydroxyquinoline derivatives, bromination under acidic conditions yields 5,7-dibromo products due to the hydroxyl group’s activating effects at positions 5 and 7. The nitro group’s meta-directing influence further stabilizes transition states at these sites. For example, bromination of 8-methoxyquinoline in acetic acid selectively produces 5-bromo-8-methoxyquinoline, as the methoxy group’s resonance donation enhances reactivity at position 5. These observations highlight the delicate balance between substituent electronic effects and ring activation in EAS.
Table 1: Bromination Outcomes for 8-Substituted Quinolines
Substituent (Position 8) | Bromination Position(s) | Major Product |
---|---|---|
Hydroxyl (-OH) | 5,7 | 5,7-Dibromo-8-hydroxyquinoline |
Methoxy (-OCH₃) | 5 | 5-Bromo-8-methoxyquinoline |
Amino (-NH₂) | 5,7 | 5,7-Dibromo-8-aminoquinoline |
Regioselectivity in 8-bromo-3-nitro-2(1H)-quinolinone synthesis is governed by steric hindrance, electronic effects, and catalyst choice. The nitro group’s strong electron-withdrawing nature deactivates the ring, favoring substitution at positions least affected by its inductive effects. Copper(II) bromide (CuBr₂) has emerged as a critical catalyst, enabling para-selective bromination in nitrosoarene analogs, a strategy transferable to nitroquinolinones.
For instance, bromination of 3-nitroquinolin-2(1H)-one with CuBr₂ in acetonitrile at 40°C yields 8-bromo-3-nitro-2(1H)-quinolinone as the major product, with minimal di-brominated byproducts. This selectivity arises from CuBr₂’s ability to stabilize transition states through coordination with the quinoline nitrogen, directing bromine to the para position relative to the nitro group. Kinetic studies reveal that electron-deficient substrates require higher catalyst loadings (2.2 equiv CuBr₂) to overcome deactivation.
Solvent polarity and catalyst composition significantly impact bromination efficiency. Polar aprotic solvents like acetonitrile enhance CuBr₂’s solubility, facilitating ligand exchange and electrophile generation. In contrast, protic solvents (e.g., acetic acid) protonate the quinoline nitrogen, reducing its coordination capacity and slowing reaction rates.
Table 2: Solvent and Catalyst Impact on Bromination
Solvent | Catalyst | Temperature (°C) | Yield (%) | Selectivity (8-Bromo) |
---|---|---|---|---|
Acetonitrile | CuBr₂ (2.2 eq) | 40 | 78 | >95% |
Acetic Acid | Br₂ (1.1 eq) | 25 | 45 | 60% |
Chloroform | LiClO₄-SiO₂ | 20 | 67 | 85% |
The LiClO₄-SiO₂ composite in chloroform uniquely accelerates bromination by stabilizing bromine radicals, reducing side reactions like azoxyarene formation. Additionally, additives like BHT (2,6-di-tert-butyl-4-methylphenol) mitigate induction periods in CuBr₂-catalyzed reactions, enabling room-temperature syntheses. These advancements underscore the importance of tailored solvent-catalyst systems for optimizing halogenation protocols.
The nitro group’s electron-withdrawing nature polarizes the quinoline ring, creating electron-deficient regions susceptible to electrophilic attack. Bromine, activated by CuBr₂, forms a bromonium ion intermediate that interacts with the ring’s π-system. Density functional theory (DFT) calculations suggest that the transition state involves partial charge transfer from the ring to bromine, stabilized by CuBr₂’s Lewis acidity.
¹H-NMR and ¹³C-NMR analyses of bromination intermediates reveal distinct shifts for protons adjacent to bromine. For example, the H-6 proton in 5-bromo-8-methoxyquinoline exhibits a downfield shift (δ 7.60 ppm) due to bromine’s deshielding effect. Mass spectrometry further confirms intermediate structures, with molecular ion peaks matching expected m/z values (e.g., [M+H]+ at m/z 257 for 5-bromo-8-aminoquinoline).
Traditional bromination using molecular bromine (Br₂) in acetic acid achieves moderate yields (45–60%) but suffers from poor regiocontrol. In contrast, CuBr₂-catalyzed methods improve yields to 78% with >95% para selectivity, attributed to the catalyst’s dual role as a bromine source and Lewis acid.
Large-scale syntheses (1.25 g) of 8-bromo-3-nitro-2(1H)-quinolinone using CuBr₂ demonstrate 57% isolated yields, highlighting industrial viability. Process intensification via continuous-flow reactors could further enhance efficiency by minimizing side reactions and improving heat transfer.
Substrate | Reagent System | Temperature (°C) | Major Product Position | Yield (%) | Reference |
---|---|---|---|---|---|
Quinoline | Nitric acid/Sulfuric acid | 0-25 | 5,8-positions | 45-60 | [8] |
Quinoline N-oxide | Nitric acid/Sulfuric acid | 0-25 | 4-position | 70-85 | [9] |
8-Methoxyquinoline | Nitric acid/Sulfuric acid | 0-25 | 5-position | 92 | [10] |
8-Hydroxyquinoline | Nitric acid/Sulfuric acid | 0-25 | 5,7-positions | 65-80 | [11] |
2-Chloro-8-methoxyquinoline | Nitric acid/Sulfuric acid | 0-25 | 5-position | 67 | [12] |
1-Methyl-2-quinolone | Fuming Nitric acid | 50-100 | 6,3,8-positions | 90 | [2] |
6,8-Dibromoquinoline | Nitric acid/Sulfuric acid | 0-25 | 5-position | 96 | [13] |
The regioselectivity of nitration in quinolinone systems is governed by the electronic properties of the heterocyclic framework [14] [2]. The quinolin-2-one scaffold, being an electron-deficient system due to the lactam carbonyl group, exhibits distinct reactivity patterns compared to the parent quinoline [2] [15]. Research has demonstrated that the nitro group introduction follows a predictable order, with the 6-position being most reactive, followed by the 3-position and then the 8-position [2] [15].
The nitration of 1-methyl-2-quinolone with fuming nitric acid proceeds through sequential introduction of nitro groups, ultimately yielding 1-methyl-3,6,8-trinitro-2-quinolone in excellent yield [2] [15]. This trinitrated product exhibits unusual reactivity due to steric interactions between the 8-nitro group and the 1-methyl substituent, causing distortion of the quinolone framework and loss of aromaticity in the pyridone ring [15] [16].
The concurrent introduction of both brominated and nitrated functionalities into quinolinone derivatives requires sophisticated protecting group strategies to achieve regioselective outcomes [17] [18] [19]. These strategies are essential for controlling the reactivity and directing the electrophilic substitution to desired positions while preventing unwanted side reactions [18] [19].
Table 2: Protecting Group Strategies in Quinolinone Functionalization
Protecting Group | Substrate Class | Stability to Nitration | Stability to Bromination | Deprotection Conditions | Regioselectivity Effect |
---|---|---|---|---|---|
Acetyl (N-protection) | Quinolinone | Stable | Stable | Acid hydrolysis | Ortho-directing |
Methyl (N-protection) | Quinolinone | Stable | Stable | Demethylation | Ortho-directing |
Benzoyl (N-protection) | Quinolinone | Stable | Stable | Basic hydrolysis | Ortho-directing |
Silyl (O-protection) | Hydroxyquinoline | Stable | Labile | Fluoride ion | Ortho-directing |
Methoxy (substitution) | Quinoline | Stable | Stable | Demethylation | Ortho-directing |
Chloro (substitution) | Quinoline | Moderate | Stable | Nucleophilic substitution | Meta-directing |
Bromo (substitution) | Quinoline | Stable | Stable | Palladium catalysis | Meta-directing |
Nitrogen protection strategies play a crucial role in controlling the regioselectivity of electrophilic aromatic substitution reactions in quinolinone derivatives [18] [19]. The acetyl protecting group has been extensively utilized in the preparation of substituted quinolinones, providing stability under both nitration and bromination conditions while directing subsequent electrophilic attack to ortho positions [20] [18].
The bromination of 8-substituted quinolines demonstrates the importance of electronic effects in regioselectivity control [10] [13]. Electron-donating groups such as amino or hydroxyl substituents at the 8-position increase electron density at positions ortho and para to the substituent, making the 5- and 7-positions most reactive toward electrophilic attack [11] [10]. Conversely, electron-withdrawing groups such as nitro substituents deactivate the ortho and para positions, rendering the meta positions (3- and 6-positions) most susceptible to electrophilic substitution [13] [21].
Research has shown that the use of quinoline N-oxide intermediates provides an effective strategy for achieving regioselective functionalization [9] [21]. The N-oxide functionality activates the quinoline ring toward electrophilic attack while simultaneously directing substitution to specific positions [9] [22]. Under highly acidic conditions, nitrating agents preferentially attack the 5-position of quinoline N-oxide due to electrostatic repulsion between the electrophile and the positive charge of the oxonium ion [21] [9].
The polyfunctionalization of quinolinone derivatives involves complex considerations of kinetic versus thermodynamic control, which determines the final distribution of substitution products [2] [15] [23]. Understanding these control mechanisms is essential for optimizing synthetic protocols and achieving desired regioselectivity patterns [23] [24].
Table 3: Kinetic vs Thermodynamic Control in Polyfunctionalization
Reaction Type | Temperature Range (°C) | Control Type | Primary Product | Selectivity | Reversibility |
---|---|---|---|---|---|
Nitration (low temp) | 0-25 | Kinetic | Mono-substituted | High | Irreversible |
Nitration (high temp) | 50-100 | Thermodynamic | Poly-substituted | Moderate | Partially reversible |
Bromination (kinetic) | 0-25 | Kinetic | Less hindered position | High | Irreversible |
Bromination (thermodynamic) | 60-80 | Thermodynamic | More stable product | High | Reversible |
Mixed acid nitration | 0-50 | Mixed | Mono/di-substituted | Moderate | Irreversible |
Fuming acid nitration | 80-120 | Thermodynamic | Tri-substituted | Low | Partially reversible |
Kinetic control predominates at lower reaction temperatures, favoring the formation of products resulting from attack at the most reactive positions [2] [23]. Under these conditions, the nitration of quinolinone derivatives typically yields mono-substituted products with high regioselectivity [2] [20]. The 6-position of 1-methyl-2-quinolone emerges as the most kinetically favored site, consistent with computational predictions based on frontier molecular orbital theory [2] [24].
Thermodynamic control becomes increasingly important at elevated temperatures, where product distribution reflects the relative thermodynamic stability of the various regioisomers [2] [23]. Research has demonstrated that the nitration of 1-methyl-2-quinolone at intermediate temperatures yields dinitrated products, while higher temperatures favor the formation of the thermodynamically stable trinitrated derivative [2] [15].
The temperature dependence of regioselectivity has been extensively studied in quinoline nitration reactions [9] [21]. At lower temperatures, kinetic control favors substitution at the 4-position of quinoline N-oxide, while elevated temperatures shift the product distribution toward thermodynamically favored 5-substitution [9] [21]. This temperature-dependent selectivity arises from the different activation energies associated with attack at various positions and the potential for product equilibration under thermodynamic conditions [23] [24].
The reversibility of electrophilic aromatic substitution reactions under certain conditions adds complexity to the kinetic versus thermodynamic control paradigm [3] [23]. While nitration reactions are generally considered irreversible under standard conditions, elevated temperatures and extended reaction times can lead to partial reversibility, allowing thermodynamic product distributions to emerge [2] [23]. This phenomenon is particularly pronounced in highly substituted systems where steric interactions influence the relative stability of regioisomers [15] [16].
The carbon 8 bromine atom in 8-Bromo-3-nitro-2(1H)-quinolinone represents a highly reactive site for nucleophilic aromatic substitution reactions. This enhanced reactivity stems from the combined electron-withdrawing effects of both the nitro group at the carbon 3 position and the quinolinone framework itself [1] [2] [3]. The nitro group, with its strongly electron-withdrawing character equivalent to approximately two chloro groups [4], significantly activates the aromatic system toward nucleophilic attack.
The mechanism of nucleophilic displacement at the carbon 8 bromine follows the classical addition-elimination pathway characteristic of nucleophilic aromatic substitution reactions [1] [5]. Initial nucleophilic attack leads to the formation of a Meisenheimer complex intermediate, where the negative charge is stabilized through resonance with the electron-deficient quinolinone ring system [2] [4]. The electron-withdrawing nitro group enhances this stabilization through both inductive and resonance effects, making the displacement thermodynamically favorable [3] [6].
Research on analogous brominated nitroquinoline systems demonstrates the exceptional reactivity of halogenated positions adjacent to nitro groups [1] [7]. Studies on 6-bromo-5-nitroquinoline show that morpholine and piperazine undergo efficient nucleophilic substitution under microwave-assisted conditions, yielding morpholinyl and piperazinyl products in 98 percent and 87 percent yields, respectively [1]. The activation provided by the nitro group enables these reactions to proceed under relatively mild conditions compared to non-nitrated analogs.
Table 1: Nucleophilic Substitution Reactions at Carbon 8 Bromine Position
Nucleophile | Reaction Conditions | Product Type | Yield (%) | Reference |
---|---|---|---|---|
Morpholine | Microwave, 150 W, 90-120°C | Morpholinyl derivative | 98 | [1] |
Piperazine | Microwave, 150 W, 90-120°C | Piperazinyl derivative | 87 | [1] |
Sodium azide | Dimethylformamide, 80°C, 12 h | Azido derivative | 82 | |
Potassium cyanide | Dimethyl sulfoxide, 120°C, 6 h | Cyano derivative | 65 | |
Water/Copper(II) acetate | Sodium hydroxide, 100°C, 8 h | Hydroxyl derivative | 78 |
The regioselectivity of nucleophilic displacement reactions at the carbon 8 position is primarily governed by the electronic effects of the substituents present on the quinolinone ring [4] [3]. The nitro group at carbon 3 creates a significant electron deficiency that extends throughout the aromatic system, making the carbon 8 position particularly susceptible to nucleophilic attack [6] [9]. This electronic activation is further enhanced by the lactam carbonyl group of the quinolinone, which contributes additional electron withdrawal through conjugation with the aromatic system [10] [11].
The nature of the nucleophile significantly influences both the reaction rate and product formation. Charged nucleophiles such as azide and cyanide anions typically react more readily than neutral nucleophiles like amines or alcohols [3]. However, the presence of the nitro group sufficiently activates the system to allow even moderately nucleophilic species to participate in successful displacement reactions under appropriate conditions [1] [7].
Solvent effects play a crucial role in determining reaction efficiency and selectivity. Polar aprotic solvents such as dimethylformamide and dimethyl sulfoxide are generally preferred as they stabilize the anionic intermediates formed during the nucleophilic displacement process . These solvents also prevent premature protonation of the Meisenheimer complex, allowing the elimination step to proceed efficiently.
The nitro group at the carbon 3 position of 8-Bromo-3-nitro-2(1H)-quinolinone serves as a versatile functional handle for extensive derivatization through reduction chemistry. The transformation of nitro groups to amino functionalities represents one of the most important and widely utilized reactions in aromatic heterocyclic chemistry [13] [14] [7]. This reduction process opens access to a broad range of amino derivatives that can undergo further functionalization.
Several established methodologies exist for the reduction of nitro groups in quinolinone systems [13] [7] [15]. Catalytic hydrogenation using palladium on carbon represents the most commonly employed method, providing efficient conversion of nitro to amino groups under mild conditions [13] [16]. However, this approach may be incompatible with the presence of the bromine substituent, as palladium catalysts can promote dehalogenation reactions [13]. Alternative reduction methods using metals under acidic conditions offer greater selectivity and functional group tolerance.
Iron-mediated reduction using iron powder in acetic acid provides a mild and selective method for nitro group reduction in the presence of halogen substituents [13] [7] [15]. This approach, known as the Bechamp reduction, proceeds through a series of electron transfer steps that avoid the harsh conditions often associated with other reduction methods [15]. The reaction typically requires temperatures between 60-80°C and completion times of 2-6 hours, depending on the substrate structure and reaction scale [7].
Table 2: Nitro Group Reduction Methods and Conditions
Reducing Agent | Conditions | Temperature (°C) | Time (h) | Yield (%) | Selectivity |
---|---|---|---|---|---|
Fe/NH₄Cl/HCl | Aqueous acidic | 60-80 | 2-4 | 85-92 | High |
SnCl₂/HCl | Ethanol/HCl | 25-40 | 1-3 | 88-95 | High |
Zn/AcOH | Acetic acid | 70-90 | 3-6 | 80-88 | Moderate |
H₂/Pd-C | Ethanol | 25 | 4-8 | 90-95 | Low (dehalogenation) |
Na₂S/H₂O | Aqueous basic | 80-100 | 4-8 | 75-85 | Moderate |
Tin(II) chloride reduction in hydrochloric acid represents another highly effective method for nitro group reduction in quinolinone systems [7] [15]. This approach offers excellent yields and functional group tolerance, with the added advantage of being self-indicating in alcoholic solvents [15]. The reaction typically proceeds to completion when the reaction mixture becomes homogeneous, providing a convenient visual endpoint for monitoring reaction progress.
Zinc-mediated reduction in acetic acid provides a cost-effective alternative for large-scale applications [13] [7]. While this method may require longer reaction times and higher temperatures compared to tin(II) chloride reduction, it offers excellent compatibility with various functional groups and can be performed under relatively mild conditions [15].
The resulting amino derivatives from nitro group reduction serve as valuable intermediates for further chemical transformations [14] [7]. Acylation reactions with various acid chlorides or anhydrides provide access to amide derivatives with diverse pharmacological properties [7] [17]. Alkylation reactions using alkyl halides or aldehydes under reductive amination conditions enable the preparation of secondary and tertiary amine derivatives [14].
Diazotization of the primary amine followed by coupling reactions offers access to azo compounds with potential applications in materials science and medicinal chemistry [7] [18]. The diazonium intermediate can also undergo Sandmeyer-type reactions to introduce various functional groups including halides, cyano groups, and hydroxyl functionalities [13] [3].
The bromine substituent at the carbon 8 position of 8-Bromo-3-nitro-2(1H)-quinolinone enables access to a wide range of cross-coupling reactions through halogen-metal exchange processes [19] [20] [21]. These transformations represent powerful methods for introducing diverse substituents and building complex molecular architectures from the quinolinone scaffold [22] [23] [24].
Suzuki-Miyaura cross-coupling reactions have been extensively investigated for quinolinone systems bearing bromine substituents [19] [22] [25]. The coupling of 8-bromo-3-nitro-2(1H)-quinolinone with various arylboronic acids proceeds efficiently under palladium catalysis to provide arylated products in good to excellent yields [19] [22]. Optimization studies indicate that the combination of cesium carbonate as base, 1,2-dimethoxyethane as solvent, and tetrakis(triphenylphosphine)palladium(0) as catalyst provides optimal reaction conditions [19].
The electronic effects of the nitro group significantly influence the efficiency of cross-coupling reactions [19] [4]. The electron-withdrawing character of the nitro substituent activates the carbon-bromine bond toward oxidative addition to the palladium catalyst, facilitating the initial step of the catalytic cycle [19] [26]. However, the same electronic effects can potentially interfere with the reductive elimination step, requiring careful optimization of reaction conditions to achieve high yields [19].
Table 3: Cross-Coupling Reaction Conditions and Results
Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|---|---|
Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,2-Dimethoxyethane | 85 | 88 |
4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,2-Dimethoxyethane | 85 | 84 |
4-Fluorophenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,2-Dimethoxyethane | 85 | 82 |
Thiophene-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,2-Dimethoxyethane | 85 | 76 |
Furan-2-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | 1,2-Dimethoxyethane | 85 | 71 |
Sonogashira cross-coupling reactions provide access to alkynyl-substituted quinolinone derivatives [19] [20]. These reactions typically require lower temperatures compared to Suzuki couplings but may be sensitive to the electronic nature of both coupling partners [19]. The presence of the nitro group can lead to competitive side reactions, including cyclization products formed through intramolecular nucleophilic attack [19].
Halogen-metal exchange reactions using organolithium reagents represent an alternative approach for introducing new substituents at the carbon 8 position [20] [21] [27]. Treatment of 8-bromo-3-nitro-2(1H)-quinolinone with butyllithium at low temperatures generates the corresponding organolithium intermediate, which can be trapped with various electrophiles [20] [27]. This approach is particularly valuable for introducing functional groups that may not be compatible with palladium-catalyzed cross-coupling conditions.
The regioselectivity of halogen-metal exchange reactions depends on the relative stability of the organometallic intermediates formed [20] [27]. The electron-withdrawing nitro group stabilizes the adjacent carbanion through resonance, making the carbon 8 position a preferred site for lithiation [21] [27]. However, competitive deprotonation reactions at other positions may occur under basic conditions, requiring careful control of reaction parameters [21].
Direct metallation approaches using magnesium-based reagents offer improved functional group tolerance compared to organolithium chemistry [21]. The use of isopropylmagnesium chloride in combination with butyllithium enables selective halogen-metal exchange under non-cryogenic conditions, expanding the scope of compatible electrophiles [21].
Metal-catalyzed carbon-hydrogen activation reactions represent an emerging alternative to traditional cross-coupling approaches [26] [28]. Palladium-catalyzed carbon-hydrogen arylation of quinoline nitrogen-oxides has been demonstrated to proceed with high selectivity for the carbon 8 position [26]. While this methodology has not been directly applied to quinolinone systems, the electronic similarities suggest potential for adaptation to 8-bromo-3-nitro-2(1H)-quinolinone derivatives.